molecular formula C7H5BrF3N B1383560 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine CAS No. 1211520-05-6

2-Bromo-3-methyl-5-(trifluoromethyl)pyridine

Cat. No.: B1383560
CAS No.: 1211520-05-6
M. Wt: 240.02 g/mol
InChI Key: RNGBFMIZEULODE-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

2-Bromo-3-methyl-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate in palladium-catalyzed α-arylation reactions, which are crucial in the synthesis of complex organic molecules . The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of enzymes, leading to the modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby modulating cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under normal conditions, but it can degrade over time, leading to the release of irritating gases and vapors . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression . Toxic or adverse effects have been observed at high doses, including potential toxicity to specific organs or tissues. These threshold effects are important considerations in the context of biochemical research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, it can act as a substrate for specific enzymes, leading to the production of metabolites that influence cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters, which determine its movement within the cellular environment.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 3-methyl-5-(trifluoromethyl)pyridine using a brominating agent such as copper bromide in the presence of a solvent like acetonitrile. The reaction is typically carried out at room temperature for a few hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-methyl-5-(trifluoromethyl)pyridine has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-methyl-5-(trifluoromethyl)pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This combination of functional groups makes it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2-bromo-3-methyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)3-12-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGBFMIZEULODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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